molecular formula C21H21N3O B2744548 N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide CAS No. 1240831-51-9

N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide

Cat. No. B2744548
CAS RN: 1240831-51-9
M. Wt: 331.419
InChI Key: AVHYVMXBQZFDMS-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide, also known as CFA or Compound 14, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. CFA belongs to the family of fluorescent probes and is commonly used in biological research as a tool to study the behavior of proteins, enzymes, and other biomolecules.

Mechanism of Action

N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide works by binding to proteins and enzymes and altering their behavior. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular processes. N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular processes. N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

The use of N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide in lab experiments has several advantages. It is a highly specific probe that binds to proteins and enzymes with high affinity, making it a useful tool for studying their interactions and functions. Additionally, N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide has a high quantum yield, which makes it a highly sensitive probe for fluorescence imaging.
However, there are also limitations to the use of N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide in lab experiments. Its complex synthesis process and high cost can make it difficult to obtain in large quantities. Additionally, its potential toxicity and limited solubility can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for the use of N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide in scientific research. One potential application is in the development of new cancer therapies. N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide has shown promise as a therapeutic agent for cancer treatment, and further research is needed to explore its potential in this area.
Another future direction for N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide is in the development of new fluorescent probes for studying biomolecules. Its high specificity and sensitivity make it a promising candidate for the development of new probes for imaging and studying proteins, enzymes, and other biomolecules.
Conclusion
In conclusion, N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide, or N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. Its use as a fluorescent probe has made it a useful tool for studying the behavior of proteins, enzymes, and other biomolecules. While there are limitations to its use in lab experiments, its potential for future applications in cancer therapy and the development of new fluorescent probes make it an exciting area of research.

Synthesis Methods

The synthesis of N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide involves a multi-step process that starts with the reaction of cyclopentanone with malononitrile to form 1-cyanocyclopentene. This intermediate is then reacted with 9H-fluorene-2-amine to form the final product, N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide. The synthesis of N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide is commonly used in scientific research as a fluorescent probe to study the behavior of proteins and enzymes. It has been shown to bind to proteins and enzymes with high affinity, making it a useful tool for studying their interactions and functions. N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide has also been used to study the behavior of cancer cells and has shown potential as a therapeutic agent for cancer treatment.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(9H-fluoren-2-ylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c22-14-21(9-3-4-10-21)24-20(25)13-23-17-7-8-19-16(12-17)11-15-5-1-2-6-18(15)19/h1-2,5-8,12,23H,3-4,9-11,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHYVMXBQZFDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CNC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide

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